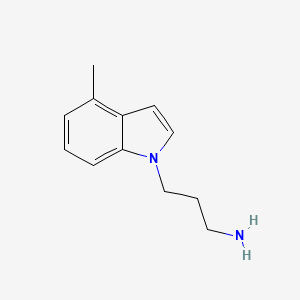

3-(4-Methyl-1H-indol-1-yl)propan-1-amine

Description

Contextual Significance of Indole (B1671886) Scaffolds in Chemical Science

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged scaffold". This term reflects its frequent appearance in biologically active compounds, suggesting that the indole framework has structural and electronic properties that are conducive to interacting with a wide range of biological targets. researchgate.netchula.ac.th

The history of indole chemistry is intrinsically linked to the study of natural dyes. nih.gov The journey began with indigo, a dye of immense historical and economic importance. nih.gov In 1866, Adolf von Baeyer first prepared indole itself by reducing oxindole (B195798) with zinc dust. mdpi.comresearchgate.net This was followed by his proposed structure for indole in 1869. mdpi.com A pivotal moment in indole chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a versatile method that remains one of the most widely used for constructing the indole core. mdpi.comnih.gov Interest in the scaffold intensified in the 1930s with the discovery of its presence in essential biomolecules and complex alkaloids, such as the amino acid tryptophan and plant auxins, cementing its role as an active area of research. mdpi.com

The indole nucleus is a fundamental building block in a multitude of natural and synthetic molecules. nih.gov Its structural versatility allows it to serve as a scaffold for compounds with a vast array of pharmacological activities. chemimpex.comnih.gov In nature, it is the core of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com The indole framework is also central to a large class of natural products known as indole alkaloids, which exhibit a wide spectrum of biological effects. nih.gov

In medicinal chemistry, the indole scaffold is a key component in numerous approved drugs. nih.gov Its ability to mimic peptide structures and bind to various enzymes makes it a valuable starting point for drug design. researchgate.netchula.ac.th Consequently, indole derivatives have been developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.govacs.org This widespread utility underscores the chemical and biological importance of the indole core. mdpi.comacs.org

Classification and Structural Characteristics of 3-(4-Methyl-1H-indol-1-yl)propan-1-amine as an Indole Propylamine (B44156) Derivative

This compound is classified as an N-alkylated indole derivative, specifically an indole propylamine. Its structure is defined by three key features: the central indole scaffold, a methyl group at the C4 position of the benzene ring, and a three-carbon amine-terminated chain (propylamine) attached to the nitrogen atom (N1) of the pyrrole ring.

| Component | Description | Significance |

|---|---|---|

| Indole Core | Bicyclic aromatic heterocycle (fused benzene and pyrrole rings). | Provides the fundamental scaffold, known for its rich electron density and ability to engage in various biological interactions. |

| 4-Methyl Group | A -CH₃ substituent at position C4 of the benzene portion of the indole ring. | Influences steric and electronic properties of the molecule, potentially affecting binding affinity and metabolic stability. |

| N1-Propylamine Chain | A -CH₂CH₂CH₂NH₂ chain attached to the nitrogen atom (N1) of the indole ring. | Determines the compound's classification as an N-alkylated derivative and introduces a basic, flexible side chain capable of forming ionic bonds and hydrogen bonds. |

Tryptamines are a well-known class of indole derivatives characterized by a 2-aminoethyl side chain attached to the C3 position of the indole ring. nih.gov This family includes biologically crucial molecules like serotonin and melatonin. nih.gov

This compound is structurally distinct from tryptamine (B22526) derivatives in two fundamental ways:

Point of Attachment: The alkylamine side chain is connected at the N1 position, not the C3 position. This makes it an N-substituted indole rather than a C-substituted one.

Side Chain Length: The side chain is a propylamine (three carbons) rather than an ethylamine (B1201723) (two carbons).

These differences are significant, as the position and length of the side chain dramatically alter the molecule's three-dimensional shape, flexibility, and potential interactions with biological targets. While both classes of compounds possess an indole core and an amino group, their classification and expected chemical behavior are different.

| Feature | This compound | Tryptamine |

|---|---|---|

| Core Structure | Indole | Indole |

| Alkylamine Chain | Propylamine (-CH₂CH₂CH₂NH₂) | Ethylamine (-CH₂CH₂NH₂) |

| Attachment Point | N1 (Nitrogen of the pyrrole ring) | C3 (Carbon of the pyrrole ring) |

| Additional Substituent | Methyl group at C4 | None (in the parent molecule) |

In medicinal chemistry, the specific placement of substituents on the indole scaffold is critical for determining a compound's biological activity and pharmacological profile.

The N1-propylamine substituent defines the compound as an N-alkylated indole. Substitution at the N1 position has several important consequences. Firstly, it removes the N-H proton, which is a hydrogen bond donor and a site of potential metabolism. This modification can significantly alter binding modes and increase metabolic stability. Secondly, the introduction of a flexible propylamine chain provides a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions with acidic residues in protein targets. The length of the N1-alkyl chain is a critical parameter in structure-activity relationship (SAR) studies, as it dictates the reach and positioning of the terminal amino group.

Scope and Academic Research Relevance of this compound

While extensive research exists on the broader classes of 4-substituted and N1-substituted indoles, specific academic literature focusing solely on this compound is limited. Its relevance is therefore best understood by considering its potential as a research tool and a building block for more complex molecules.

Given its structural features, this compound is of academic interest for several reasons:

Medicinal Chemistry: It serves as a valuable scaffold for SAR studies. By synthesizing analogues with variations in the N1-chain length or modifications to the 4-methyl group, researchers can probe the structural requirements for activity at specific biological targets. The combination of a 4-methylindole (B103444) core with an N1-propylamine side chain makes it a candidate for screening in assays related to neurological, antimicrobial, or anticancer research. chemimpex.com

Synthetic Chemistry: The terminal primary amine group is a versatile functional handle for further chemical elaboration. It can be used to attach the indole scaffold to other molecules of interest, such as peptides, fluorescent tags, or pharmacophores, creating more complex and potentially more potent chemical probes or drug candidates.

Chemical Biology: As a distinct structural isomer of C3-substituted indoleamines (like tryptamines), it can be used to investigate the importance of substituent placement for receptor selectivity and function. Comparing its biological effects to those of its isomers would provide valuable insight into the pharmacophore models for various receptor systems.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-(4-methylindol-1-yl)propan-1-amine |

InChI |

InChI=1S/C12H16N2/c1-10-4-2-5-12-11(10)6-9-14(12)8-3-7-13/h2,4-6,9H,3,7-8,13H2,1H3 |

InChI Key |

JSZFSQDLNHHPPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CCCN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 4 Methyl 1h Indol 1 Yl Propan 1 Amine

Reactivity of the Indole (B1671886) Nucleus in Substituted Systems

The indole nucleus is a privileged structure in medicinal chemistry, and its reactivity has been extensively studied. rsc.orgnih.gov The presence of substituents can significantly influence the regioselectivity and rate of its reactions.

Electrophilic Aromatic Substitutions on the Indole Ring

The indole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most reactive site, estimated to be 10¹³ times more reactive than benzene (B151609). wikipedia.orgpearson.com This pronounced reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate, known as the Wheland intermediate, through resonance. ic.ac.ukwikipedia.org Protonation of indole, for instance, occurs preferentially at C3 rather than the N1 nitrogen. wikipedia.org

Common electrophilic substitution reactions include:

Vilsmeier-Haack formylation: This reaction occurs exclusively at the C3 position under mild conditions. wikipedia.org

Alkylation: Indoles can be alkylated at the C3 position. wikipedia.org For example, the reaction of indoles with α-heteroaryl-substituted methyl alcohols can lead to C3-alkylation. chemrxiv.org

Reactions with electrophilic intermediates: Highly reactive electrophilic indole intermediates can be generated, for instance, through gold catalysis, which then react with various nucleophiles. nih.gov

While C3 is the most common site of substitution, reactions at other positions are possible, often influenced by the reaction conditions and the nature of the substituents already present on the indole ring. uni-muenchen.deresearchgate.net

Nucleophilic Reactivity of the Nitrogen Atom (N1)

The lone pair of electrons on the N1 nitrogen atom of the indole ring is involved in the aromatic system, which attenuates its nucleophilicity compared to typical amines. nih.gov However, under certain conditions, the N1 position can undergo nucleophilic reactions. For instance, N-alkylation can be achieved, although it can be challenging. nih.gov The hybridization of the indole nitrogen is close to sp², but upon certain reactions, it might become more sp³-like, facilitating nucleophilic substitution at the N1 position. clockss.org

Influence of the 4-Methyl Group on Ring Reactivity

The presence of a methyl group at the 4-position of the indole ring can influence its reactivity. Methyl groups are generally electron-donating through an inductive effect, which can further activate the aromatic ring towards electrophilic substitution. wikipedia.org However, the steric hindrance posed by the 4-methyl group can also play a significant role in directing the regioselectivity of reactions. For instance, in some reactions, substitution at the 4- or 7-positions of the indole is not well-tolerated, with only modest yields obtained for methyl substituents at these positions. nih.gov In contrast, some studies have shown that 4-substituted indoles can be resilient towards the formation of bis-addition side products in certain alkylation reactions. chemrxiv.org

Reactivity of the Propan-1-amine Side Chain

The propan-1-amine side chain attached to the N1 position of the indole nucleus introduces a separate reactive center to the molecule.

Amine Reactivity in Organic Transformations

Primary amines are versatile functional groups in organic synthesis due to their nucleophilic and basic nature. ncert.nic.in They can participate in a wide array of chemical transformations:

Alkylation: The primary amine can act as a nucleophile and react with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. ncert.nic.in

Acylation: Reaction with acid chlorides, anhydrides, or esters leads to the formation of amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. ncert.nic.in

Salt Formation: As bases, amines react with mineral acids to form ammonium salts, which are typically water-soluble. ncert.nic.in

Condensation Reactions: Amines can condense with carbonyl compounds like aldehydes and ketones to form imines. acs.org

The reactivity of the amine is a cornerstone of many synthetic strategies for creating more complex molecules. scientific.netresearchgate.net

Reaction Mechanisms of Derivatization and Functionalization of 3-(4-Methyl-1H-indol-1-yl)propan-1-amine

The chemical reactivity of this compound is characterized by the interplay between the nucleophilic indole ring, the N-1 propylamino side chain, and the methyl group on the benzene portion of the indole nucleus. These features allow for a range of derivatization and functionalization reactions, often proceeding through complex and elegant mechanistic pathways. This section explores the mechanistic underpinnings of cascade reactions, sequential transformations, and cyclization reactions involving this versatile molecule.

Cascade Reactions and Sequential Transformations

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.org These processes are instrumental in rapidly building molecular complexity from simple precursors. For derivatives of this compound, the inherent functionalities allow for the design of various cascade sequences.

One potential cascade pathway involves an initial functionalization of the primary amine followed by a sequence of reactions that engage the indole core. For instance, the reaction of a related N-alkylated indole derivative, 3-(3-formyl-1H-indol-1-yl)-N-arylpropanamide, with 5-methyl-2,4-dihydro-3H-pyrazol-3-one is reported to yield highly functionalized indole structures in a sequential one-pot process. easychair.org This suggests that the aminopropyl side chain of this compound could be first transformed into a more complex substituent, which then participates in subsequent intramolecular reactions.

Radical-initiated cascade cyclizations represent another powerful tool. For example, a radical cascade cyanoisopropylation/cyclization of an N-methacryloyl-indole derivative has been shown to efficiently produce pyrrolo[1,2-a]indol-3-ones. rsc.org A similar strategy could be envisioned for derivatives of this compound, where the amine is first acylated with a suitable Michael acceptor to set the stage for a radical-triggered cascade.

Moreover, transition metal-catalyzed domino reactions, such as TiCl₄/t-BuNH₂-mediated hydroamination/annulation of δ-keto-acetylenes, have been developed for the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes from 2-carbonyl-1-propargyl-1H-indoles. researchgate.net This highlights the potential for developing sequential transformations where the aminopropyl chain is first modified to introduce an alkyne or another reactive group, which can then undergo a metal-catalyzed cascade to build complex polycyclic systems. The table below summarizes various cascade strategies applicable to indole derivatives, which could be adapted for this compound.

| Cascade Type | Key Transformation | Potential Application to Target Compound Derivative | Reference |

|---|---|---|---|

| Aza-Michael/Aldol Cascade | Reaction of indole-2-carbaldehydes with α,β-unsaturated aldehydes | Formation of functionalized pyrrolo[1,2-a]indoles | researchgate.net |

| Radical-Initiated Cascade Cyclization | Cyanoisopropylation/cyclization of N-acryloyl indoles | Synthesis of pyrrolo[1,2-a]indol-3-ones | rsc.org |

| Hydroamination/Annulation Domino Reaction | TiCl₄-mediated reaction of δ-keto-acetylenes | Construction of pyrrolo[1,2-a]indole-2-carbaldehydes | researchgate.net |

| Dearomative Spirocyclization | Reaction of 3-(2-isocyanoethyl)indoles with 1-sulfonyl-1,2,3-triazoles | Synthesis of polycyclic spiroindolines | researchgate.net |

Cyclization Reactions involving the Indole Core

The N-1 propanamine side chain in this compound is perfectly positioned for intramolecular cyclization reactions to form the pyrrolo[1,2-a]indole ring system, a privileged scaffold in medicinal chemistry. researchgate.net These cyclizations typically proceed via an initial activation of the indole C2-position or the side-chain amine, followed by an intramolecular nucleophilic attack.

A common strategy involves the intramolecular cyclization of N-alkylated indoles. For instance, an intramolecular aza-Michael reaction of a C2-substituted indole bearing an enone moiety on the N-1 side chain can lead to tricyclic indole derivatives. mdpi.com For this compound, this would necessitate a preliminary derivatization of the primary amine into a group capable of acting as a Michael acceptor or a similar reactive partner for an intramolecular reaction.

More directly, the primary amine can be transformed into a leaving group or activated to facilitate cyclization. The synthesis of pyrrolo[1,2-a]indoles can be achieved from substituted 2-(1H-indol-1-yl)alkyl amines through a gold(I)-catalyzed intramolecular cyclization of alkynoic acids, which proceeds through an enol-lactone intermediate followed by aminolysis and subsequent cyclization. scispace.com

The mechanism of these cyclization reactions is highly dependent on the reagents and conditions employed. For example, the synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines from N-alkynyl indoles is proposed to occur via a gold-catalyzed 6-exo-dig cyclization followed by isomerization. mdpi.com In the case of this compound, a Pictet-Spengler-type reaction could be envisaged after conversion of the primary amine to an imine, which would then be attacked by the nucleophilic C2 or C3 position of the indole ring. However, the N-1 substitution directs reactivity towards the C2 position for the formation of the pyrrolo[1,2-a]indole system.

The table below outlines different approaches to the synthesis of pyrrolo[1,2-a]indoles and related fused systems from N-alkylated indoles, which are mechanistically relevant to the cyclization potential of this compound.

| Reaction Type | Catalyst/Reagent | Product Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination | Gold(I) Catalyst | 3H-pyrrolo-[1,2,3-de]quinoxalines | 6-exo-dig cyclization followed by isomerization | mdpi.com |

| Intramolecular Aza-Michael Reaction | Phosphoric Acid Catalyst | Tricyclic Indole Derivatives | Cyclization of an N-1 side chain containing an enone | mdpi.com |

| Thermally Induced [3+2] Cyclization | Heat | Pyrrolo[1,2-a]indoles | Ring-opening and cyclization of aniline-tethered alkylidenecyclopropanes | researchgate.net |

| Intramolecular Aza-Wacker Reaction | Palladium Catalyst | N-Alkylated Indoles | syn-Amino-palladation of an alkenol side chain | nih.gov |

Computational and Theoretical Studies on 3 4 Methyl 1h Indol 1 Yl Propan 1 Amine

Quantum Chemical Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study of 3-(4-Methyl-1H-indol-1-yl)propan-1-amine would involve optimizing its 3D geometry and then calculating various electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule (the indole (B1671886) ring, the methyl group, or the amine group) that are most likely to participate in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the compound is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital; indicates nucleophilicity. |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital; indicates electrophilicity. |

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen of the amine group or areas of the indole ring. bhu.ac.in Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. bhu.ac.in An MEP map of this compound would clearly show the distribution of charge and pinpoint the most likely sites for protonation and other electrostatic interactions. uni-muenchen.de

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method provides a quantitative description of bonding and intramolecular interactions. dergipark.org.trwisc.edu For the target molecule, NBO analysis could quantify the strength of the C-N bonds, the nature of the lone pair on the amine nitrogen, and hyperconjugative interactions, such as the donation of electron density from a bonding orbital to an adjacent antibonding orbital. wisc.edu These interactions are key to understanding the molecule's conformation and stability.

DFT calculations can accurately predict various spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. Similarly, by calculating the magnetic shielding of each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are essential for structural elucidation. While experimental data exists for related structures, predicted spectra for this compound have not been published. mdpi.com

Beyond FMO analysis, DFT allows for the calculation of a suite of reactivity descriptors that quantify a molecule's response to chemical reactions.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They include electronegativity (χ), chemical hardness (η), and global softness (S). Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution.

Local Descriptors: These are used to determine the reactivity of specific atomic sites within the molecule. Fukui functions, for example, indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Key Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(1H-Indol-3-yl)methanamine |

| (2,3-dihydro-1H-indol-5-ylmethyl)amine |

| 3-(1h-benzo[d]imidazol-1-yl)propan-1-amine |

Calculation of Global and Local Reactivity Descriptors

Chemical Potential (μ), Hardness (η), and Softness (S)

There are no specific studies reporting the calculated values for the chemical potential (μ), hardness (η), and softness (S) of this compound. These parameters are typically derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and provide insight into a molecule's reactivity and stability. q-chem.comnih.gov

Electrophilicity Index (ω)

Similarly, a specific electrophilicity index (ω) for this compound has not been reported in the literature. This index is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment and is a valuable descriptor for predicting the electrophilic character of a molecule. dntb.gov.uanih.gov

Local Electronic Temperature of Atoms in Molecules (LT-AIMs)

No literature could be found that investigates the Local Electronic Temperature of Atoms in Molecules (LT-AIMs) for this compound. This theoretical tool helps in identifying the most reactive sites within a molecule.

Conformational Analysis and Stability Studies

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the different conformations of a molecule and their relative energies by systematically changing specific dihedral angles. q-chem.comresearchgate.netscispace.com While this is a common approach for understanding molecular flexibility, no such scans have been published for this compound.

Investigation of Stable Conformations

Without potential energy surface scans or other conformational search studies, the stable conformations of this compound and their relative stabilities remain uncharacterized in the scientific literature.

Molecular Dynamics Simulations and Ligand-Receptor Affinity Refinement

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets. nih.gov The refinement of ligand-receptor affinity through MD is crucial in drug discovery. However, no published studies were found that have performed molecular dynamics simulations specifically with this compound to analyze its behavior or refine its binding affinity to any receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comresearchgate.net This approach is widely used in drug design to predict the activity of new compounds and to optimize lead structures. orientjchem.org

Two-dimensional QSAR (2D-QSAR) models are based on descriptors derived from the two-dimensional representation of molecules. These models are computationally less intensive than their 3D counterparts and have been successfully applied to various series of indole derivatives to elucidate the structural requirements for their biological activities.

In a study on indole derivatives as selective COX-2 inhibitors, a 2D-QSAR model was developed that showed a high correlation between the physicochemical properties of the compounds and their inhibitory activity. ijpsr.com The model, which had a squared correlation coefficient (r²) of 0.9382, indicated that specific alignment-independent and physicochemical descriptors were significant for the observed biological activity. ijpsr.com

Another research effort focused on novel 1H-3-indolyl derivatives as antioxidants. mdpi.com Through 2D-QSAR modeling, promising candidates for in vitro testing were identified. mdpi.comresearchgate.net The developed model helped in understanding the structural features responsible for the antioxidant capacity of these indole derivatives. mdpi.com

Furthermore, 2D-QSAR studies have been conducted on indole derivatives for their antimicrobial activity against S. aureus. researchgate.net These studies confirmed that the antimicrobial activity is dependent on selected lipophilic, electronic, and steric parameters. researchgate.net Similarly, 2D-QSAR models have been instrumental in the design of novel indole derivatives as potential anticancer agents by predicting their biological activities before synthesis. orientjchem.org

The general workflow for developing a 2D-QSAR model for indole derivatives involves several key steps:

Data Set Selection: A series of indole derivatives with known biological activities is selected.

Descriptor Calculation: Various physicochemical, electronic, and topological descriptors are calculated for each molecule in the series. tandfonline.com

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. ijpsr.com

Model Validation: The predictive power of the developed model is assessed using internal and external validation techniques. ijpsr.comorientjchem.org

The following table summarizes the key aspects of representative 2D-QSAR studies on indole derivatives.

| Biological Activity | Key Findings | Statistical Significance (r²) | Reference |

| COX-2 Inhibition | Alignment-independent and physicochemical descriptors are crucial for activity. | 0.9382 | ijpsr.com |

| Antioxidant | Model helped identify key structural features for antioxidant capacity. | 0.6673 | mdpi.comresearchgate.net |

| Antimicrobial | Activity is dependent on lipophilic, electronic, and steric parameters. | Not Specified | researchgate.net |

| Anticancer | The model was used to predict the activity of newly designed compounds. | Not Specified | orientjchem.org |

The chemical behavior and biological activity of indole derivatives are governed by a variety of molecular properties that can be quantified using theoretical descriptors. These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological. researchgate.netslideshare.net

Electronic Descriptors: These parameters describe the electronic properties of a molecule and are crucial for understanding its reactivity and interaction with biological targets.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. jocpr.com

Mulliken Charges: These charges provide information about the electron distribution within a molecule and can help identify sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Steric Descriptors: These parameters relate to the size and shape of the molecule, which can influence its ability to fit into a receptor's binding site.

Molecular Weight and Volume: These are simple descriptors of molecular size.

Topological Indices: These numerical descriptors are derived from the molecular graph and encode information about the size, shape, and degree of branching of a molecule. jocpr.com

Hydrophobic Descriptors: These parameters quantify the lipophilicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

Log P (Partition Coefficient): This is the most common descriptor for hydrophobicity and is defined as the logarithm of the ratio of the concentrations of a compound in a two-phase system of n-octanol and water. jocpr.com

In various QSAR studies on indole derivatives, different descriptors have been found to be significant depending on the specific biological activity being investigated. For instance, in the study of COX-2 inhibitors, a negative potential surface area and the most hydrophobic surface area were identified as important descriptors. ijpsr.com For antimicrobial indole derivatives, lipophilic, electronic, and steric parameters were collectively found to be crucial. researchgate.net

The table below provides examples of theoretical descriptors and their general correlation with the chemical behavior of indole derivatives.

| Descriptor Type | Example Descriptors | Correlation with Chemical Behavior |

| Electronic | HOMO Energy, LUMO Energy, Mulliken Charges | Influence reactivity, binding affinity, and metabolic stability. |

| Steric | Molecular Weight, Topological Indices | Affect receptor binding and accessibility of reactive sites. |

| Hydrophobic | Log P | Impacts membrane permeability, protein binding, and solubility. |

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for calculating these theoretical descriptors and providing a deeper understanding of the electronic structure and reactivity of molecules like indole and its derivatives. mdpi.comfigshare.comresearchgate.net These computational approaches allow for the investigation of properties that are difficult or impossible to measure experimentally, thereby guiding the rational design of new compounds with desired chemical and biological properties. mdpi.com

Analytical Methodologies for Characterization and Purity Assessment of 3 4 Methyl 1h Indol 1 Yl Propan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(4-Methyl-1H-indol-1-yl)propan-1-amine. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the aromatic indole (B1671886) ring would appear in the downfield region (typically δ 6.5-7.5 ppm), while the aliphatic protons of the propyl chain and the methyl group would be found in the upfield region. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships, following the n+1 rule. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show signals for the eight carbons of the 4-methylindole (B103444) ring and the three carbons of the propyl chain, plus the methyl carbon. The aromatic carbons would resonate at lower field (δ 100-140 ppm), while the aliphatic carbons would be at a higher field (δ 10-50 ppm).

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms. The spectrum would be expected to show two distinct signals, one for the indole nitrogen and another for the primary amine nitrogen, each with a characteristic chemical shift reflecting its unique electronic environment.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| Indole Aromatic Protons | 6.5 - 7.5 | Doublet, Triplet, Singlet | 100 - 140 |

| N-CH₂ (Propyl) | ~4.2 | Triplet | ~45 |

| CH₂-CH₂-CH₂ | ~2.0 | Multiplet | ~30 |

| CH₂-NH₂ | ~2.8 | Triplet | ~40 |

| Ar-CH₃ | ~2.4 | Singlet | ~20 |

| NH₂ | Variable (Broad) | Singlet | N/A |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and 4-methylindole moieties. The primary amine group is typically identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

| Functional Group | Vibration Mode | **Expected Absorption Wavenumber (cm⁻¹) ** |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (typically two bands) |

| Primary Amine (N-H) | Scissoring Bend | 1580 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1220 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₆N₂), the molecular weight is 188.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 188. A characteristic fragmentation for primary amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion, [CH₂=NH₂]⁺, resulting in a prominent base peak at m/z = 30. Other fragments would arise from the cleavage of the indole ring and the propyl chain.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The indole ring system in this compound acts as a chromophore that absorbs UV light. Typically, indole and its derivatives exhibit two main absorption bands. The more intense band, often referred to as the B-band, appears around 200-230 nm, while a lower intensity, broader band, the L-band, is observed around 260-290 nm. The exact positions of these absorption maxima (λ_max) can be influenced by the solvent and the substitution pattern on the indole ring.

| Electronic Transition | Typical Wavelength Range (nm) |

| B-band (π → π) | 200 - 230 |

| L-band (π → π) | 260 - 290 |

Chromatographic Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and for the qualitative assessment of compound purity. For this compound, a silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen based on the polarity of the compound.

Due to the basic nature of the amine group, which can interact strongly with the acidic silica gel and cause streaking or "tailing" of the spot, it is common practice to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluent system. A typical mobile phase could be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol.

The position of the compound on the developed TLC plate is quantified by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. Visualization of the spots can be achieved under UV light (as the indole ring is UV-active) or by using a chemical staining agent like ninhydrin, which reacts with the primary amine to produce a colored spot.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Example) | Dichloromethane/Methanol/Triethylamine (e.g., 90:9:1) |

| Visualization | UV light (254 nm) or chemical stain (e.g., ninhydrin) |

| Purity Indication | A single spot with a consistent R_f value |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in synthetic chemistry, particularly for separating desired compounds from reaction byproducts and unreacted starting materials. The purification of amines, such as this compound, by silica gel chromatography presents specific challenges due to the basic nature of the amine group.

The amine functionality can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel, which acts as a Brønsted acid. biotage.com This acid-base interaction can lead to several issues, including irreversible adsorption of the compound onto the stationary phase, resulting in yield loss, and significant peak tailing, which diminishes separation efficiency. biotage.combiotage.comlabrulez.com

To mitigate these undesirable interactions, several strategies are employed. A common and effective approach is to add a small amount of a competing, volatile base to the mobile phase (eluent). biotage.com Triethylamine (NEt3) is frequently used for this purpose. biotage.comrsc.org The added base neutralizes the acidic sites on the silica, preventing the target amine from binding strongly and allowing it to travel through the column more effectively. biotage.com An alternative to modifying the mobile phase is to use a different stationary phase altogether, such as basic alumina (B75360) or amine-functionalized silica, which provides a more inert environment for the purification of basic compounds. biotage.combiotage.com

Flash column chromatography, a rapid version of the technique, is often utilized. The process involves dissolving the crude product, dry loading it onto a small amount of silica, and placing it atop the column. rsc.org The separation is then achieved by passing a solvent system of increasing polarity through the column.

| Parameter | Description | Common Choices for Amines |

| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel (most common), Alumina, Amine-functionalized Silica biotage.combiotage.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Gradients of Ethyl Acetate (EtOAc) in Hexane/Pentane, or Methanol (MeOH) in Dichloromethane (DCM) biotage.comrsc.org |

| Mobile Phase Modifier | An additive to the eluent to improve separation. | Triethylamine (NEt3), Ammonia, or Pyridine (typically 0.1-2% v/v) to neutralize silica biotage.comrsc.org |

| Loading Method | How the crude sample is introduced to the column. | Dry loading (adsorbing the sample onto silica before adding to the column) or direct liquid injection rsc.org |

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds like this compound. ccsknowledge.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column. ccsknowledge.com

Similar to column chromatography, the analysis of amines by GC can be complicated by their chemical activity. labrulez.com Amines can adsorb to active sites within the injector, column, or detector, leading to poor peak shape (tailing) and inaccurate quantification. labrulez.com Therefore, specialized, deactivated columns are essential for the analysis of these compounds. labrulez.com Deactivation is often achieved by treating the column packing material with a base to minimize adsorptive interactions. labrulez.com

In a typical GC analysis, a small liquid sample is injected into a heated port where it vaporizes. ccsknowledge.com The vaporized sample is then swept onto the analytical column by an inert carrier gas, such as helium or nitrogen. The column is housed in an oven that can be programmed to heat at a specific rate, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. As each component exits the column, it passes through a detector, commonly a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the compound present. The resulting chromatogram displays peaks corresponding to each separated component, and the area of each peak is used to determine the relative purity.

| Parameter | Description | Typical Setting for Amine Analysis |

| Column Type | The type of stationary phase used for separation. | Deactivated packed or capillary columns (e.g., coated with Carbowax/KOH) labrulez.com |

| Carrier Gas | Inert gas to move the sample through the column. | Helium, Nitrogen labrulez.comresearchgate.net |

| Injector Temperature | Temperature at which the sample is vaporized. | Typically set high enough to ensure rapid vaporization without thermal decomposition (e.g., 250 °C) nih.gov |

| Oven Program | Temperature profile used to elute compounds. | Isothermal or a temperature ramp (e.g., starting at 80-120 °C and increasing) researchgate.netbre.com |

| Detector | Device used to detect compounds as they elute. | Flame Ionization Detector (FID), Mass Spectrometer (MS) researchgate.netnih.gov |

X-ray Diffraction for Solid-State Structure Elucidation

The first and often most challenging step in this analysis is the growth of a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified material. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the positions of the atoms. The result is a detailed model of the molecular structure. This data also provides insight into the packing of molecules within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound. nih.gov

| Parameter | Information Provided | Example Data for a Hypothetical Indole Derivative |

| Crystal System | The symmetry of the unit cell. | Monoclinic mdpi.com |

| Space Group | The specific symmetry elements of the crystal. | P2₁ mdpi.com |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal lattice. | a = 6.235 Å, b = 26.015 Å, c = 12.486 Å, β = 93.24° mdpi.com |

| Volume (V) | The volume of the unit cell. | 2022.17 ų mdpi.com |

| Z | The number of molecules in the unit cell. | 8 mdpi.com |

| Calculated Density | The density of the crystal derived from the structural data. | 1.519 mg/m³ mdpi.com |

| Intermolecular Forces | Non-covalent interactions between molecules. | N—H⋯O hydrogen bonds, π–π interactions nih.gov |

Applications of 3 4 Methyl 1h Indol 1 Yl Propan 1 Amine As a Precursor in Advanced Organic Synthesis

Role as a Versatile Building Block in Chemical Synthesis

The unique structure of 3-(4-Methyl-1H-indol-1-yl)propan-1-amine, which incorporates a nucleophilic primary amine tethered to a 4-methyl-substituted indole (B1671886) ring via a flexible propyl linker, makes it a highly versatile building block. This arrangement allows for independent reactions at two distinct sites: the aliphatic amine and the aromatic indole system. The presence of multiple reactive centers is a key feature for its use in diversity-oriented synthesis and the generation of compound libraries, particularly through strategies like multicomponent reactions. rug.nlnih.gov The propyl chain provides conformational flexibility, which can be crucial for the molecule's interaction with biological targets when incorporated into larger structures. The 4-methyl group on the indole ring also influences the electronic properties and steric environment of the indole system, potentially directing the regioselectivity of further functionalization reactions.

Derivatization at the Primary Amine Moiety

The primary amine group is a key handle for a wide array of chemical transformations, making it a focal point for molecular elaboration. Its nucleophilicity allows for the straightforward introduction of a vast range of substituents, significantly expanding the chemical space accessible from this single precursor.

One of the most fundamental and widely employed transformations of primary amines is their conversion to amides and substituted amines. Amides are commonly formed through the reaction of the amine with acyl chlorides, acid anhydrides, or carboxylic acids using coupling agents. libretexts.orglibretexts.orgmasterorganicchemistry.com These reactions are generally high-yielding and tolerant of a wide variety of functional groups, allowing for the introduction of diverse acyl moieties. researchgate.netmasterorganicchemistry.com This derivatization can dramatically alter the parent molecule's physical and biological properties. Furthermore, the primary amine can undergo reductive amination or direct alkylation to yield secondary and tertiary amines, further diversifying the potential products.

Table 1: Examples of Amide Derivatives from this compound

| Reactant | Resulting Amide Product | Reaction Type |

|---|---|---|

| Acetyl Chloride | N-(3-(4-Methyl-1H-indol-1-yl)propyl)acetamide | Acylation |

| Benzoyl Chloride | N-(3-(4-Methyl-1H-indol-1-yl)propyl)benzamide | Acylation |

| Acetic Anhydride | N-(3-(4-Methyl-1H-indol-1-yl)propyl)acetamide | Acylation |

| Benzoic Acid with DCC | N-(3-(4-Methyl-1H-indol-1-yl)propyl)benzamide | Amide Coupling |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. nih.gov The primary amine of this compound makes it an ideal candidate for imine-based MCRs. nih.gov In these reactions, the amine first condenses with an aldehyde or ketone to form a reactive imine intermediate in situ. This intermediate then participates in subsequent cyclization or addition reactions with other components. MCRs are highly convergent and atom-economical, offering an efficient pathway to complex, drug-like molecules from simple starting materials. rug.nlnih.govresearchgate.net

Table 2: Hypothetical Multicomponent Reactions Involving this compound

| MCR Type | Other Reactants | Potential Product Class |

|---|---|---|

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives |

| Mannich Reaction | Aldehyde, Active Methylene (B1212753) Compound | β-Amino Carbonyl Compounds |

| Strecker Synthesis | Aldehyde, Cyanide Source | α-Aminonitriles |

Indole Ring Functionalization for Complex Molecular Architectures

The indole ring itself is a privileged scaffold in medicinal chemistry and a versatile platform for synthetic modification. The N1-substitution with the aminopropyl chain leaves the rest of the indole core, particularly the C2, C3, and benzene-ring positions, available for further functionalization. libretexts.org

The indole nucleus can serve as a template for the construction of annulated, or fused, heterocyclic systems. By introducing appropriate functional groups onto the indole ring or the side chain, intramolecular cyclization reactions can be triggered to form new rings. For instance, functionalization at the C2 position followed by a reaction with a suitable group on the N1-propyl chain could lead to the formation of novel polycyclic indole alkaloids or their analogues. Such strategies are employed to create rigid, conformationally constrained molecules with defined three-dimensional shapes. researchgate.netresearchgate.net

Table 3: Potential Annulated Heterocycles via Indole Functionalization

| Indole Position Functionalized | Reaction Type | Resulting Fused Ring System |

|---|---|---|

| C2 | Intramolecular Cyclization/Condensation | Pyrrolo[1,2-a]indoles |

| C7 | Pictet-Spengler Reaction | Carboline derivatives |

| C2/C3 | [4+2] Cycloaddition | Carbazole derivatives |

The concept of creating hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity, is a prominent strategy in modern drug design. nih.gov this compound is an excellent linker for this purpose. The primary amine can be used to attach another bioactive scaffold, while the indole ring serves as the second pharmacophore. Alternatively, the indole ring itself can be further functionalized to introduce another molecular entity. This approach allows for the creation of spatially defined molecules where the distance and orientation between the two pharmacophores are controlled by the propyl linker, enabling the exploration of bivalent interactions with biological targets. nih.govmdpi.com

Table 4: Examples of Spatially Defined Hybrid Molecules

| Attached Moiety (via Amine) | Second Pharmacophore | Potential Application Area |

|---|---|---|

| Spatially Hindered Phenol | 4-Methyl-1H-indole | Antitumour Agents nih.gov |

| Pyridine derivative | 4-Methyl-1H-indole | Kinase Inhibitors |

| Sulfonamide | 4-Methyl-1H-indole | Antimicrobial Agents |

Structure Activity Relationship Sar Studies of Indole Propylamine Derivatives in Academic Research

General Principles of SAR in Indole-Based Compounds

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the side chain of the amino acid tryptophan and to participate in various non-covalent interactions. SAR studies on a multitude of indole-based compounds have established several general principles:

Hydrogen Bonding: The indole nitrogen (N-H) can act as a hydrogen bond donor, a crucial interaction for anchoring ligands to receptor sites.

Hydrophobic Interactions: The bicyclic aromatic nature of the indole ring facilitates hydrophobic and van der Waals interactions with nonpolar pockets in proteins.

π-Stacking and Cation-π Interactions: The electron-rich π-system of the indole ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with cationic residues (e.g., lysine, arginine) within a binding site.

Substitution Patterns: The biological activity and selectivity of indole derivatives can be finely tuned by introducing various substituents at different positions on the indole ring (positions 2, 3, 4, 5, 6, and 7) and on the nitrogen atom (N1). These substitutions can modulate the molecule's electronic properties, lipophilicity, and steric profile. For instance, in a series of indole-based HIV-1 fusion inhibitors, the linkage position between two indole rings was found to significantly impact activity, with 6-6' linked bisindoles showing superior potency compared to 5-6', 6-5', or 5-5' linkages. nih.gov

Impact of N1-Substitution (e.g., Propan-1-amine Chain) on Structural Properties

Research on N-substituted indole derivatives has shown that the nature and length of the N1-alkyl chain can significantly influence binding affinity. For example, in a series of N-substituted indole derivatives developed as Mcl-1 inhibitors, modifications to the N1-substituent were a key focus of lead optimization. nih.gov The propan-1-amine chain in "3-(4-Methyl-1H-indol-1-yl)propan-1-amine" provides a basic nitrogen atom that can be protonated at physiological pH. This positive charge can engage in ionic interactions or hydrogen bonding with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket, serving as a critical pharmacophoric feature.

The flexibility of the propyl chain allows the terminal amine to orient itself in various spatial arrangements relative to the indole ring, potentially accessing different sub-pockets within a binding site. The optimal length of this linker is often a crucial factor; a chain that is too short may not allow the amine to reach its interaction partner, while a chain that is too long could introduce an entropic penalty upon binding.

Influence of Substituents on the Indole Ring (e.g., 4-Methyl) on Molecular Recognition

Substituents on the indole ring can profoundly affect a molecule's binding affinity and selectivity by altering its steric and electronic properties. The 4-methyl group in "this compound" is a small, lipophilic substituent that can influence molecular recognition in several ways:

Steric Effects: The methyl group adds steric bulk to the 4-position of the indole ring. This can either be beneficial, by promoting a specific binding conformation and increasing contacts with a hydrophobic pocket, or detrimental, by causing steric clashes with the receptor surface.

Hydrophobic Interactions: The nonpolar methyl group can enhance hydrophobic interactions with complementary nonpolar regions of a binding site, thereby increasing binding affinity.

Electronic Effects: As an electron-donating group, the methyl group can subtly modify the electron density of the indole ring system, which may influence its ability to participate in π-stacking or cation-π interactions.

Studies on other 4-substituted indole derivatives have highlighted the importance of this position. For example, in the development of agents against Trypanosoma cruzi, 4-methoxyindole (B31235) analogs showed higher potency compared to unsubstituted indoles, suggesting that substitution at the 4-position can be favorable for activity. dndi.org

The table below summarizes the potential effects of the 4-methyl substituent on molecular interactions.

| Interaction Type | Potential Influence of 4-Methyl Group |

| Hydrophobic Interactions | Enhancement of binding through interactions with nonpolar amino acid residues. |

| Steric Fit | Can promote a favorable binding conformation or cause steric hindrance depending on the topology of the binding site. |

| Electronic Properties | Minor increase in the electron density of the indole ring, potentially modulating π-interactions. |

Computational SAR Approaches (e.g., Molecular Docking, QSAR)

Computational methods are invaluable tools in modern drug discovery for predicting and rationalizing the SAR of novel compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For "this compound," docking studies could be employed to:

Visualize its binding mode within a specific protein target.

Identify key amino acid residues involved in the interaction.

Understand the role of the N1-propan-1-amine chain and the 4-methyl group in anchoring the molecule in the binding site.

Compare its binding to that of other indole derivatives to explain differences in activity.

For example, molecular docking studies on various indole derivatives have successfully identified key interactions, such as hydrogen bonds and π-π stacking, that are crucial for their biological activity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors (e.g., physicochemical, electronic, and steric properties) to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. For a series of indole propylamine (B44156) derivatives, a 3D-QSAR model could generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such models have been successfully applied to various indole derivatives to guide the design of more potent compounds. researchgate.netnih.govresearchgate.net

The table below outlines the application of these computational approaches to the study of indole propylamine derivatives.

| Computational Method | Application in SAR | Example from Research |

| Molecular Docking | Predicts binding poses and identifies key interactions with the target protein. | Docking of indole derivatives into enzyme active sites to rationalize inhibitory activity. researchgate.netnih.gov |

| 2D-QSAR | Correlates global molecular properties (e.g., logP, molar refractivity) with biological activity. | Development of models to predict the anti-inflammatory activity of 3-substituted indoles. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Provides 3D contour maps highlighting favorable and unfavorable regions for different physicochemical properties around the aligned molecules. | Generation of CoMSIA models for indole-3-yl-amide derivatives to identify key features for MAO inhibition. |

Future Directions and Emerging Research Avenues for 3 4 Methyl 1h Indol 1 Yl Propan 1 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-alkylated indoles, such as 3-(4-Methyl-1H-indol-1-yl)propan-1-amine, is a cornerstone of heterocyclic chemistry. While classical methods often rely on the alkylation of an indole (B1671886) anion with an alkyl halide, future research will undoubtedly focus on the development of more efficient, sustainable, and atom-economical synthetic strategies.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions . Methodologies such as the Buchwald-Hartwig amination could be adapted for the direct N-alkylation of 4-methylindole (B103444) with a suitably protected 3-aminopropanol derivative or its corresponding halide. The development of novel catalyst systems with high turnover numbers and the use of greener solvents will be crucial for enhancing the sustainability of this approach.

Another area of active research is the use of photoredox catalysis . These methods can enable the generation of radical intermediates under mild conditions, potentially allowing for the direct coupling of 4-methylindole with a propanamine synthon. The exploration of different photosensitizers and reaction conditions could lead to highly efficient and selective synthetic routes.

Furthermore, flow chemistry presents a significant opportunity to improve the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal-Catalyzed N-Alkylation | High efficiency, broad substrate scope | Development of novel, cost-effective catalysts; use of green reaction media. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Discovery of new photosensitizers; optimization of reaction parameters for selectivity. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization; integration of in-line purification techniques. |

| Biocatalysis | High selectivity, environmentally benign | Discovery and engineering of enzymes for N-alkylation; optimization of reaction conditions. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is an indispensable tool for accelerating chemical research. For this compound, advanced computational approaches can provide valuable insights into its structure, properties, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic properties, such as its preferred conformation, electrostatic potential, and frontier molecular orbitals. This information is critical for understanding its reactivity and intermolecular interactions.

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of the propanamine side chain and its interactions with solvent molecules or potential biological targets. This can provide a deeper understanding of its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of derivatives of this compound to build predictive models for a specific biological activity or chemical property. This can aid in the rational design of new compounds with enhanced performance.

The following table summarizes key computational approaches and their potential applications:

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties. | Understanding reactivity, predicting reaction mechanisms. |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding modes. | Simulating behavior in biological systems, guiding drug design. |

| QSAR Modeling | Correlation of structure with activity/property. | Designing new analogues with improved characteristics. |

Exploration of New Chemical Transformations and Reactivity Profiles

The chemical reactivity of this compound is dictated by the interplay of the 4-methylindole nucleus and the primary amine of the propanamine side chain. A systematic exploration of its reactivity profile will unveil new opportunities for chemical diversification.

The primary amine serves as a versatile handle for a wide range of chemical transformations. It can readily undergo acylation, sulfonylation, and reductive amination to introduce a diverse array of functional groups. Furthermore, its conversion to other functionalities, such as isocyanates or isothiocyanates, would open up new avenues for the synthesis of ureas, thioureas, and other heterocyclic systems.

The indole ring , while N-alkylated, still possesses reactive sites. The C3 position remains susceptible to electrophilic substitution, although the N1-substituent may influence the regioselectivity. The methyl group at the C4 position could also be a target for functionalization, for instance, through radical-mediated processes.

Future research should focus on a systematic study of these transformations, including the optimization of reaction conditions and the exploration of novel catalytic systems to achieve high selectivity and yield.

Strategic Design for Targeted Chemical Research Applications

The unique structural features of this compound make it an attractive building block for the strategic design of molecules with targeted applications in various fields of chemical research.

In medicinal chemistry , this compound can serve as a scaffold for the development of novel therapeutic agents. The indole moiety is a well-known pharmacophore, and the propanamine side chain can be modified to modulate pharmacokinetic properties and target specific biological receptors. For instance, it could be a starting point for the design of serotonin (B10506) receptor agonists or antagonists.

In materials science , derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as fluorescent probes for chemical sensing. The indole core provides the necessary chromophore, and the side chain can be functionalized to tune the photophysical properties and introduce specific recognition elements.

The strategic design of libraries based on this scaffold will be a key driver of innovation, enabling the discovery of new molecules with tailored functions for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methyl-1H-indol-1-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of 4-methylindole followed by amination. Key steps include:

- Alkylation : Use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, THF) under reflux.

- Catalytic Cross-Coupling : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) may introduce substituents to the indole core .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.

- Optimization : Adjust reaction time, temperature, and stoichiometry of reagents to maximize yield. Monitor by TLC or LC-MS.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm proton environments and carbon backbone. Aromatic protons in the indole ring appear at δ 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺).

- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement). Crystallize in solvents like methanol/water .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., trypsin-like proteases) with IC₅₀ determination.

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors due to indole scaffold) .

- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the indole 4-position or modify the propan-1-amine chain. Compare with analogs like 3-(1-methylazetidin-3-yl)propan-1-amine .

- Biological Testing : Parallel screening in target-specific assays (e.g., cancer cell lines for cytotoxicity, neuronal models for neuroprotection).

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes to receptors like 5-HT₂A .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization : Control variables (pH, temperature, cell passage number) and use internal standards (e.g., reference inhibitors).

- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA).

- Metabolic Stability Testing : Assess compound degradation in assay media (LC-MS monitoring) .

Q. What advanced analytical techniques can detect trace impurities or degradation products?

- Methodological Answer :

- HPLC-MS/MS : Use C18 columns with acetonitrile/water gradients. Compare retention times and fragmentation patterns against standards.

- Stability Studies : Accelerated degradation under heat/light (ICH guidelines). Identify byproducts via NMR or high-resolution orbitrap MS .

Q. How does the methyl group at the indole 4-position influence physicochemical properties?

- Methodological Answer :

- LogP Measurement : Compare with des-methyl analogs via shake-flask method. Methyl increases hydrophobicity, enhancing membrane permeability.

- pKa Determination : Potentiometric titration to assess amine basicity. Methyl electron-donating effects may lower pKa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.